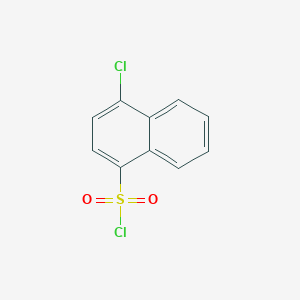

4-Chloronaphthalene-1-sulfonyl chloride

Description

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR (400 MHz, CDCl₃): Aromatic protons adjacent to the sulfonyl chloride group (position 2 and 8) resonate downfield at δ 8.50–8.70 ppm due to electron withdrawal by the -SO₂Cl group. Protons near the chlorine substituent (positions 3 and 5) appear at δ 7.80–8.10 ppm , while remaining aromatic protons resonate between δ 7.20–7.60 ppm .

¹³C NMR (100 MHz, CDCl₃): The carbon bearing the sulfonyl chloride group (C1) appears at δ 142.5 ppm , while the chlorinated carbon (C4) resonates at δ 128.9 ppm . Remaining aromatic carbons fall within δ 120–135 ppm , consistent with naphthalene derivatives.

Infrared (IR) and Raman Spectral Signatures

IR (KBr, cm⁻¹):

- S=O asymmetric stretch : 1375–1390

- S=O symmetric stretch : 1165–1180

- C–Cl stretch : 745–760

- Aromatic C–H bends : 830–850

Raman (cm⁻¹):

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) produces a molecular ion peak at m/z 260.95 (M⁺, calculated for C₁₀H₆³⁵Cl₂³²S¹⁶O₂). Key fragments include:

Figure 2: Proposed fragmentation pathway for the loss of SO₂Cl.

Crystallographic Data and X-ray Diffraction Studies

While single-crystal X-ray data for this compound remains unreported, analogous sulfonyl chlorides exhibit monoclinic or orthorhombic packing with unit cell parameters a = 10–15 Å , b = 8–12 Å , c = 12–14 Å , and β ≈ 90–110° . The sulfonyl group typically forms hydrogen bonds with adjacent molecules via O···H interactions, stabilizing the crystal lattice. Computational models predict a density of 1.6–1.7 g/cm³ and a unit cell volume of 1,800–2,000 ų based on similar compounds.

Table 2: Predicted crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Density | 1.65 g/cm³ |

| Unit cell volume | 1,950 ų |

| Z | 4 |

Properties

IUPAC Name |

4-chloronaphthalene-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O2S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWVSFPGXLWBPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291669 | |

| Record name | 4-chloronaphthalene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64318-08-7 | |

| Record name | NSC77051 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloronaphthalene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloronaphthalene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Approach

The preparation of 4-chloronaphthalene-1-sulfonyl chloride typically involves sulfonation of 4-chloronaphthalene or its derivatives followed by chlorination of the sulfonic acid group to the sulfonyl chloride. This two-step process is common in aromatic sulfonyl chloride synthesis.

- Sulfonation : Introduction of the sulfonic acid group (-SO3H) onto the naphthalene ring, usually at the 1-position relative to the chlorine substituent.

- Chlorination : Conversion of the sulfonic acid (-SO3H) to sulfonyl chloride (-SO2Cl), commonly using reagents such as chlorosulfonic acid or thionyl chloride.

Preparation via Chlorosulfonic Acid Reaction

A well-documented method involves direct reaction of 4-chloronaphthalene with chlorosulfonic acid. This approach is analogous to the preparation of related aromatic sulfonyl chlorides such as 4-chlorobenzenesulfonyl chloride.

- Procedure : 4-Chloronaphthalene is reacted with an excess of chlorosulfonic acid, often in an organic solvent or neat, under controlled temperature conditions (typically 40–80 °C).

- Reaction conditions : The reaction temperature is maintained to control the sulfonation and chlorination steps, preventing overreaction or side products.

- Isolation : After completion, the reaction mixture is poured into ice water to precipitate the sulfonyl chloride product, which is then filtered, washed, and dried.

This method is supported by analogous processes for 4-chlorobenzenesulfonyl chloride, where yields range from 70% to over 80% depending on reaction stoichiometry and conditions.

Use of Thionyl Chloride and Cyclic Sulfones (Sultones)

Another preparation route involves the reaction of cyclic thioethers (sultones) with chlorinating agents such as thionyl chloride. This method is more common for aliphatic sulfonyl chlorides but provides insight into chlorosulfonylation chemistry relevant to aromatic systems.

- Example : 1,4-Butanesultone reacted with thionyl chloride in the presence of catalytic amides (e.g., dimethylformamide) at 60–80 °C produces chloroalkane sulfonyl chlorides in high yields (up to 98%).

- Relevance : While this method is primarily for aliphatic sulfonyl chlorides, it illustrates the utility of thionyl chloride and catalytic additives in sulfonyl chloride synthesis, which can be adapted for aromatic sulfonyl chlorides like this compound.

Specific Example: 4-Chloroacetamido-1-naphthalene Sulfonyl Chloride Preparation

A closely related compound, 4-chloroacetamido-1-naphthalene sulfonyl chloride, is prepared by reacting a substituted naphthalene derivative with chlorosulfonic acid:

- Method : 4-chloroacetnaphthalide is added slowly to chlorosulfonic acid with agitation, heated to 60 °C for 1 hour, followed by quenching in ice water.

- Yield and Purification : The product precipitates as a solid, washed and recrystallized from chlorobenzene to yield a pure sulfonyl chloride derivative with approximately 93% yield.

- Implication : This example confirms the effectiveness of chlorosulfonic acid in sulfonyl chloride synthesis on naphthalene rings and provides a procedural template for this compound.

Reaction Parameters and Optimization

Key parameters influencing the preparation include:

| Parameter | Typical Range/Value | Effect on Reaction |

|---|---|---|

| Temperature | 40–80 °C (sulfonation/chlorination) | Controls reaction rate and selectivity |

| Chlorosulfonic acid ratio | 2.5–4.0 moles per mole substrate | Excess ensures complete sulfonylation |

| Reaction time | 1–3 hours | Sufficient for complete conversion |

| Solvent | Chlorobenzene or halogenated hydrocarbons | Facilitates handling and purification |

| Quenching medium | Ice water | Precipitates product, removes acid byproducts |

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorosulfonic acid sulfonation | 4-Chloronaphthalene | Chlorosulfonic acid, 40–80 °C, organic solvent | 70–80 | Common industrial method, well-established |

| Thionyl chloride with sultones | Cyclic thioethers (e.g., sultones) | Thionyl chloride, catalytic amides, 60–80 °C | Up to 98 | Primarily for aliphatic sulfonyl chlorides |

| Chlorosulfonic acid on substituted naphthalene | 4-chloroacetnaphthalide | Chlorosulfonic acid, 60 °C, ice water quench | ~93 | Example for related naphthalene sulfonyl chloride |

Research Findings and Industrial Relevance

- The reaction of chlorosulfonic acid with chlorinated naphthalene derivatives is the primary industrial route, offering good yields and manageable reaction conditions.

- Control of stoichiometry and temperature is critical to avoid side reactions such as over-chlorination or sulfone formation.

- Purification typically involves precipitation and recrystallization, often from chlorinated aromatic solvents.

- Alternative methods using thionyl chloride and cyclic sulfones provide high purity products but are more common for aliphatic analogs.

- The sulfonyl chloride functionality is highly reactive, requiring careful handling and storage under inert atmosphere to maintain stability.

Chemical Reactions Analysis

Nitration Reactions

The aromatic ring undergoes electrophilic substitution, particularly at positions activated by the electron-withdrawing sulfonyl group. Nitration with mixed acid (H₂SO₄/HNO₃) introduces a nitro group at the meta position relative to the sulfonyl group.

| Reagents | Conditions | Yield | Product |

|---|---|---|---|

| HNO₃, H₂SO₄ | 30–60°C, stirred overnight | 71% | 3-nitro-4-chlorobenzenesulfonyl chloride |

Substitution with Nucleophiles

The sulfonyl chloride group reacts with other nucleophiles (e.g., alcohols, thiols) to form sulfonates. A general one-pot procedure involves treating the sulfonyl chloride with a nucleophile and base (e.g., triethylamine) in acetonitrile.

| Reagents | Conditions | Yield | Product |

|---|---|---|---|

| Nucleophile (e.g., alcohol), Et₃N | Acetonitrile, room temperature, 2 h | — | Sulfonate ester (e.g., sulfonamide/sulfonate) |

Key Observations

-

Versatility : The sulfonyl chloride group enables rapid and selective substitution reactions, making it a valuable intermediate in organic synthesis.

-

Reaction Conditions : Reactions with amines typically proceed efficiently under mild conditions (25–40°C) with bases like triethylamine or pyridine.

-

Yield Variability : Nitration yields are moderate (71%), while amine reactions often achieve near-quantitative yields under optimized conditions.

This compound’s reactivity aligns with general trends for aromatic sulfonyl chlorides, though experimental validation of specific naphthalene derivatives is recommended.

Scientific Research Applications

Chemical Synthesis

1.1. Synthesis of Sulfonamides

CNSC is commonly employed for the preparation of sulfonamides, which are crucial in pharmaceuticals due to their antibacterial properties. The reaction typically involves the nucleophilic attack of amines on the sulfonyl chloride group, resulting in the formation of sulfonamides. This method is advantageous due to its simplicity and high yield.

Example Reaction:

Table 1: Yield of Sulfonamide Formation

| Amine Type | Yield (%) |

|---|---|

| Aniline | 85 |

| 4-Methyl Aniline | 90 |

| Cyclohexylamine | 88 |

Case Study: A study demonstrated the synthesis of various sulfonamides using CNSC, achieving yields above 85% for several amines, showcasing its effectiveness as a sulfonylating agent .

Medicinal Chemistry

2.1. Anticancer Activity

Recent research has highlighted CNSC's role in developing analogs targeting cancer cell lines. Modifications of CNSC derivatives have shown promising activity against colon cancer cells, indicating its potential as a lead compound in anticancer drug development.

Table 2: Anticancer Activity of CNSC Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| CNSC Derivative A | HCT116 (Colon) | 5.4 |

| CNSC Derivative B | SW480 (Colon) | 4.8 |

| CNSC Derivative C | HT29 (Colon) | 6.0 |

Case Study: In a medicinal chemistry evaluation, various CNSC derivatives were synthesized and tested against colon cancer cell lines. The results indicated that certain modifications significantly enhanced antiproliferative activity .

Material Science

3.1. Polymer Chemistry

CNSC is also utilized in polymer chemistry as a coupling agent for synthesizing functionalized polymers. Its ability to introduce sulfonyl groups into polymer backbones enhances the material properties, such as thermal stability and solubility.

Table 3: Properties of Functionalized Polymers

| Polymer Type | Modification Method | Thermal Stability (°C) | Solubility (in DMF) |

|---|---|---|---|

| Polyethylene | Sulfonylation | 250 | Soluble |

| Polystyrene | Grafting with CNSC | 230 | Partially soluble |

Case Study: Research demonstrated that incorporating CNSC into polyethylene significantly improved its thermal stability and solubility in organic solvents, making it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 4-chloronaphthalene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating various substitution reactions. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Sulfonyl chlorides are versatile intermediates in organic synthesis. Below is a detailed comparison of 4-chloronaphthalene-1-sulfonyl chloride with structurally related compounds:

Naphthalene-Based Sulfonyl Chlorides

- 5-Chloronaphthalene-1-sulfonyl chloride (CAS 6291-07-2) :

Shares the same molecular formula (C₁₀H₆Cl₂O₂S ) and weight (261.12 g/mol ) as the target compound but differs in the chlorine position (5 vs. 4). This positional isomerism may lead to divergent electronic effects, influencing reactivity in electrophilic substitutions or coupling reactions .

Benzene-Based Sulfonyl Chlorides

- 4-Chlorobenzenesulfonyl chloride (CAS 98-60-2): A simpler aromatic sulfonyl chloride with molecular formula C₆H₄Cl₂O₂S (MW = 211.07 g/mol). Its applications include use as a precursor in polymer and dye synthesis .

- 4-(5-Chloropentanamido)benzenesulfonyl chloride (CAS 1909337-37-6) :

Features a benzene ring with a sulfonyl chloride group and a 5-chloropentanamido substituent (MW = 310.2 g/mol). The amide group enables nucleophilic reactions, making it valuable in pharmaceutical synthesis (e.g., sulfonamide drugs). Unlike the solid naphthalene derivatives, this compound is a pale liquid, suggesting lower melting points due to reduced crystallinity .

Aliphatic Sulfonyl Chlorides

- 4-Chlorobutane-1-sulphonyl chloride :

An aliphatic sulfonyl chloride with the formula C₄H₈Cl₂O₂S (MW = 191.04 g/mol). The absence of aromatic rings increases flexibility and reactivity in SN2 reactions. Such compounds are often intermediates in surfactant or agrochemical synthesis .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Physical State | Purity | Key Applications | Hazard Codes |

|---|---|---|---|---|---|---|---|

| This compound | 64318-08-7 | C₁₀H₆Cl₂O₂S | 261.12 | Solid* | 95% | Research, Organic synthesis | H314, UN 1759 |

| 5-Chloronaphthalene-1-sulfonyl chloride | 6291-07-2 | C₁₀H₆Cl₂O₂S | 261.12 | Unknown | Unknown | Unknown | Likely H314 |

| 4-Chlorobenzenesulfonyl chloride | 98-60-2 | C₆H₄Cl₂O₂S | 211.07 | Solid/Liquid† | Unknown | Polymer chemistry | H314 |

| 4-(5-Chloropentanamido)benzenesulfonyl chloride | 1909337-37-6 | C₁₁H₁₃Cl₂NO₃S | 310.2 | Liquid | ≥95% | Pharmaceuticals | H314 |

| 4-Chlorobutane-1-sulphonyl chloride | N/A | C₄H₈Cl₂O₂S | 191.04 | Liquid | Unknown | Surfactants, Agrochemicals | H314 |

*Assumed solid state based on higher aromaticity and molecular weight .

†Physical state varies with substituents and purity .

Research and Application Insights

- Naphthalene Derivatives : The rigid aromatic structure of this compound favors applications in materials science, such as synthesizing conductive polymers or fluorescent dyes. Its chlorine atom may direct electrophilic substitutions to specific ring positions .

- Benzene Derivatives : 4-Chlorobenzenesulfonyl chloride’s simplicity makes it a cost-effective choice for large-scale sulfonylation reactions. In contrast, 4-(5-chloropentanamido)benzenesulfonyl chloride’s amide group enhances its utility in drug discovery, particularly for targeted prodrugs .

- Aliphatic Derivatives : 4-Chlorobutane-1-sulphonyl chloride’s linear chain facilitates reactions requiring steric accessibility, such as nucleophilic substitutions in agrochemical synthesis .

Biological Activity

4-Chloronaphthalene-1-sulfonyl chloride (CNSC), with the chemical formula CHClOS, is a sulfonyl chloride derivative known for its diverse biological activities and applications in medicinal chemistry. This compound is primarily used as a reagent in organic synthesis and has been implicated in various biological processes. This article explores its biological activity, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Weight | 239.12 g/mol |

| Density | 1.37 g/cm³ |

| Boiling Point | 360 °C |

| Melting Point | 90 °C |

| Solubility | Soluble in organic solvents |

Mechanisms of Biological Activity

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Activity : CNSC has been shown to inhibit various enzymes, particularly those involved in metabolic pathways. For instance, it acts as an inhibitor of serine proteases, which are crucial in many physiological processes including blood coagulation and immune responses .

- Protein Modification : The sulfonyl chloride functional group allows CNSC to react with nucleophilic amino acid side chains in proteins, leading to covalent modifications that can alter protein function and stability. This property is exploited in the design of targeted therapeutic agents .

- Antimicrobial Activity : CNSC has demonstrated antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its ability to disrupt bacterial cell membranes has been noted in various studies .

Case Studies and Research Findings

- Antibacterial Activity : A study investigated the antibacterial effects of CNSC against various strains of bacteria. The results indicated that CNSC exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

- Enzyme Inhibition : Research published in Bioorganic & Medicinal Chemistry Letters highlighted the use of CNSC as a selective inhibitor for certain serine proteases. The study detailed how CNSC's interaction with the active site of these enzymes led to a decrease in their activity by over 50% .

- Synthesis of Sulfonamide Derivatives : CNSC has been utilized in synthesizing sulfonamide derivatives with enhanced biological activity. A notable example includes the formation of sulfonamides that exhibit anti-inflammatory properties, showcasing the compound's versatility in drug development .

Safety and Toxicological Profile

While CNSC has promising biological activities, safety assessments are crucial for its application:

- Toxicity : CNSC is classified as hazardous due to its potential to cause skin irritation and respiratory issues upon exposure. Safety data sheets recommend handling it under controlled conditions with appropriate personal protective equipment .

- Environmental Impact : Studies have indicated that compounds similar to CNSC can bioaccumulate in aquatic organisms, raising concerns about their environmental persistence and potential toxicity to non-target species .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 4-Chloronaphthalene-1-sulfonyl chloride, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via chlorination of the corresponding sulfonic acid using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Reaction optimization involves adjusting solvent polarity (e.g., dichloromethane or benzene), temperature (40–80°C), and stoichiometric ratios. Post-synthesis purification often employs recrystallization or column chromatography. Characterization via ¹H/¹³C NMR and FT-IR is critical to confirm sulfonyl chloride formation (e.g., IR absorption at ~1370 cm⁻¹ for S=O stretches) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for structural confirmation: ¹H NMR reveals aromatic proton environments (δ 7.5–8.5 ppm for naphthalene systems), while ¹³C NMR identifies sulfonyl and chloro substituents. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%). Elemental analysis validates empirical formulas. Cross-referencing with published spectral databases (e.g., PubChem) is recommended .

Q. What safety protocols are critical when handling this compound in academic laboratories?

- Methodological Answer : Use fume hoods for all manipulations due to volatility and respiratory hazards. Personal protective equipment (PPE)—gloves, goggles, and lab coats—is mandatory. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Safety data sheets (SDS) must be reviewed for emergency measures, including eye irrigation and medical consultation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data when synthesizing novel derivatives of this compound?

- Methodological Answer : Contradictions in NMR or mass spectrometry data may arise from impurities or isomer formation. Solutions include:

- High-resolution mass spectrometry (HRMS) to confirm molecular formulas.

- X-ray crystallography for unambiguous structural determination.

- Computational validation (e.g., density functional theory (DFT) to simulate spectra).

Reproducibility checks across multiple batches and peer validation are critical .

Q. What computational approaches are effective for predicting the reactivity of this compound in nucleophilic substitutions or coupling reactions?

- Methodological Answer :

- DFT calculations model transition states and activation energies for reactions like Suzuki-Miyaura couplings.

- COSMO-RS simulations predict solubility in solvent systems, aiding reaction design.

- Molecular dynamics (MD) studies assess steric effects in naphthalene-based systems. Experimental validation via kinetic studies (e.g., monitoring reaction progress via HPLC) is essential .

Q. How should researchers design experiments to investigate the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- pH-dependent kinetics : Conduct time-resolved UV-Vis spectroscopy in buffered solutions (pH 2–12) to track sulfonyl chloride degradation.

- Activation energy determination : Use Arrhenius plots at controlled temperatures (25–60°C).

- Product analysis : Identify hydrolysis byproducts (e.g., sulfonic acids) via LC-MS. Report conditions in full to ensure reproducibility .

Q. What strategies mitigate side reactions (e.g., sulfonate ester formation) during derivatization of this compound?

- Methodological Answer :

- Solvent selection : Use anhydrous aprotic solvents (e.g., THF) to minimize hydrolysis.

- Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate nucleophilic substitutions.

- Stoichiometric control : Limit excess nucleophiles (e.g., amines) to reduce esterification. Monitor reactions in real-time via TLC or in-situ IR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.